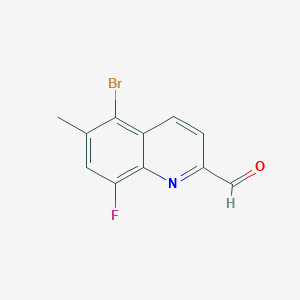
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloro group at the 4th position, two methyl groups at the 2nd and 3rd positions, and a trifluoromethyl group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with suitable reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of hypervalent iodine (III) carboxylates as alkylating agents has also been explored for the synthesis of quinoline derivatives .
化学反応の分析
Types of Reactions
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various halogen-substituted quinolines .
科学的研究の応用
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their function and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(trifluoromethyl)quinoline: Similar in structure but with an additional chloro group at the 6th position.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C12H9ClF3N |
|---|---|
分子量 |
259.65 g/mol |
IUPAC名 |
4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-4-3-8(12(14,15)16)5-9(10)11(6)13/h3-5H,1-2H3 |
InChIキー |
JXJLAOZSBFFRER-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




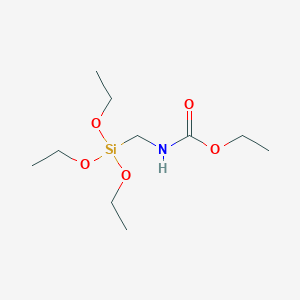
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)

![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)
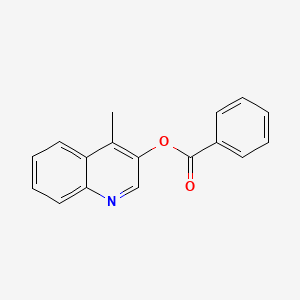
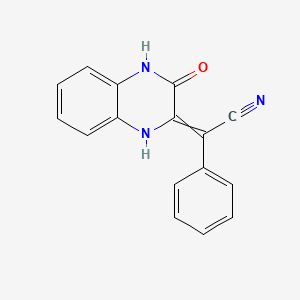
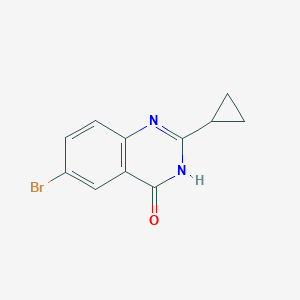
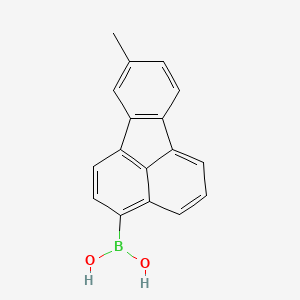
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

